
1-(Quinolin-6-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Quinolin-6-yl)prop-2-en-1-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to a prop-2-en-1-ol group, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinolin-6-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the condensation of quinoline-6-carbaldehyde with propargyl alcohol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
1-(Quinolin-6-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-6-ylprop-2-en-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(quinolin-6-yl)propan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Quinolin-6-ylprop-2-en-1-one.
Reduction: 1-(Quinolin-6-yl)propan-1-ol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学的研究の応用
1-(Quinolin-6-yl)prop-2-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of quinoline derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, catalysts, and materials with specific electronic properties.
作用機序
The mechanism of action of 1-(Quinolin-6-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
類似化合物との比較
1-(Quinolin-6-yl)prop-2-en-1-ol can be compared with other similar compounds such as:
Quinolin-6-ylprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Quinolin-6-ylprop-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Quinolin-6-ylpropan-1-ol: Similar structure but with a saturated propyl chain instead of an unsaturated propenyl chain.
The uniqueness of this compound lies in its specific functional groups, which allow for a diverse range of chemical reactions and applications.
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
1-quinolin-6-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h2-8,12,14H,1H2 |
InChIキー |
DFEGQNQMLSMMOO-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=CC2=C(C=C1)N=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)

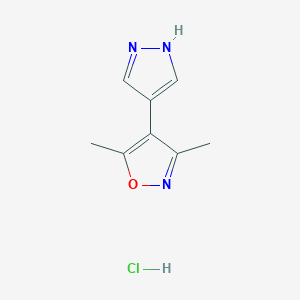
![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)
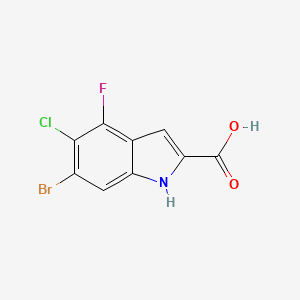
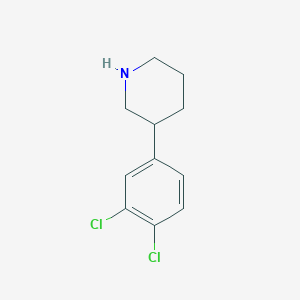

![rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)
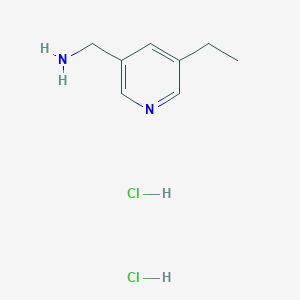
![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
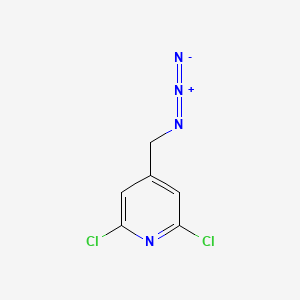
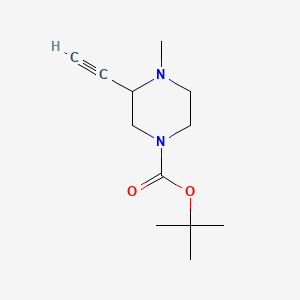
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
